molecular formula C16H9N5O2S B11564598 2-[5-(1,3-benzoxazol-2-ylsulfanyl)-1H-1,2,4-triazol-1-yl]-1,3-benzoxazole

2-[5-(1,3-benzoxazol-2-ylsulfanyl)-1H-1,2,4-triazol-1-yl]-1,3-benzoxazole

Cat. No.: B11564598
M. Wt: 335.3 g/mol
InChI Key: AEQAYHPPQCQTGL-UHFFFAOYSA-N
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Description

2-[5-(1,3-benzoxazol-2-ylsulfanyl)-1H-1,2,4-triazol-1-yl]-1,3-benzoxazole is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(1,3-benzoxazol-2-ylsulfanyl)-1H-1,2,4-triazol-1-yl]-1,3-benzoxazole typically involves the reaction of 1,3-benzoxazole with 1,2,4-triazole derivatives under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[5-(1,3-benzoxazol-2-ylsulfanyl)-1H-1,2,4-triazol-1-yl]-1,3-benzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .

Scientific Research Applications

2-[5-(1,3-benzoxazol-2-ylsulfanyl)-1H-1,2,4-triazol-1-yl]-1,3-benzoxazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of optical brighteners and fluorescent dyes

Mechanism of Action

The mechanism of action of 2-[5-(1,3-benzoxazol-2-ylsulfanyl)-1H-1,2,4-triazol-1-yl]-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as kinases and proteases, which play crucial roles in cellular signaling and metabolism. By binding to these enzymes, the compound can disrupt their activity, leading to the inhibition of cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(1,3-benzoxazol-2-ylsulfanyl)-1H-1,2,4-triazol-1-yl]-1,3-benzoxazole is unique due to its combination of benzoxazole and triazole moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various applications in medicinal chemistry and industrial processes .

Properties

Molecular Formula

C16H9N5O2S

Molecular Weight

335.3 g/mol

IUPAC Name

2-[5-(1,3-benzoxazol-2-ylsulfanyl)-1,2,4-triazol-1-yl]-1,3-benzoxazole

InChI

InChI=1S/C16H9N5O2S/c1-3-7-12-10(5-1)19-14(22-12)21-15(17-9-18-21)24-16-20-11-6-2-4-8-13(11)23-16/h1-9H

InChI Key

AEQAYHPPQCQTGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)N3C(=NC=N3)SC4=NC5=CC=CC=C5O4

Origin of Product

United States

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